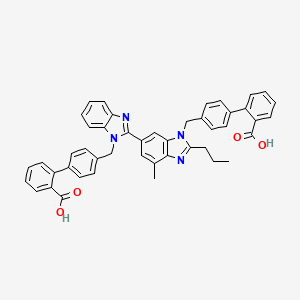

Telmisartan Dimer Impurity

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[[2-[3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazol-5-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H38N4O4/c1-3-10-42-48-43-29(2)25-34(26-41(43)49(42)27-30-17-21-32(22-18-30)35-11-4-6-13-37(35)45(51)52)44-47-39-15-8-9-16-40(39)50(44)28-31-19-23-33(24-20-31)36-12-5-7-14-38(36)46(53)54/h4-9,11-26H,3,10,27-28H2,1-2H3,(H,51,52)(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZAWGSRRZSCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5CC7=CC=C(C=C7)C8=CC=CC=C8C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730877 | |

| Record name | 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884330-14-7 | |

| Record name | 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Telmisartan Dimer Impurity

Abstract

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products.[1][2] Telmisartan, an angiotensin II receptor blocker, is widely prescribed for hypertension. During its synthesis and storage, various impurities can form, including dimeric species that require comprehensive structural characterization. This guide provides an in-depth, technically-focused protocol for the elucidation of the telmisartan dimer impurity structure, intended for researchers, scientists, and drug development professionals. We will explore the logical progression from impurity detection and isolation to definitive structure confirmation using a suite of advanced analytical techniques. The causality behind each experimental choice is explained, reflecting a field-proven approach to complex analytical problem-solving.

Introduction: The Imperative of Impurity Profiling

In the pharmaceutical industry, an impurity is any component of a drug substance that is not the defined chemical entity.[3] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have stringent requirements for the reporting, identification, and toxicological qualification of impurities.[4][5][6][7] The presence of impurities, even at trace levels, can impact the drug's stability, efficacy, and potentially introduce adverse toxicological effects.[2]

Telmisartan's complex bicyclic benzimidazole structure presents multiple reactive sites, making it susceptible to the formation of process-related impurities and degradation products.[8][9] Among these, dimer impurities represent a unique challenge due to their higher molecular weight and structural complexity. The definitive elucidation of such impurities is not merely a regulatory hurdle but a scientific necessity to understand their formation mechanisms and control their presence in the final drug product.

The Telmisartan Dimer Impurity: Genesis and Initial Detection

A known telmisartan dimer impurity is identified as 4',4'''-[(4'-Methyl-2'-propyl[2,6'-bi-1H-benzimidazole]-1,1'-diyl)bis(methylene)]bis[1,1'-biphenyl]-2-carboxylic Acid.[10][11] This structure suggests a linkage between two telmisartan molecules.

2.1. Potential Formation Pathways

Understanding the potential origin of an impurity is foundational to its control. The telmisartan dimer could theoretically arise from:

-

Synthesis-Related Pathway: A possible synthetic route involves the condensation of telmisartan with a reactive intermediate like 4'-bromomethylbiphenyl-2-carboxylic acid tert-butyl ester, followed by hydrolysis.[12]

-

Degradation Pathway: Although less commonly documented for this specific dimer, degradation under stress conditions (e.g., thermal, photolytic) could potentially lead to dimerization, though telmisartan is noted to be particularly susceptible to degradation under alkaline and oxidative conditions.[8][9]

2.2. Chromatographic Detection and Isolation

The initial detection of a potential dimer impurity is typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.[13][14][15]

Why this choice? HPLC/UPLC offers the high-resolution separation required to distinguish structurally similar impurities from the active pharmaceutical ingredient (API) and other byproducts. A diode-array detector (DAD) or photodiode array (PDA) detector is crucial in this initial stage to provide preliminary information on the impurity's UV spectrum, which can be compared to that of telmisartan to infer structural similarities.

Experimental Protocol: Impurity Isolation by Preparative HPLC

-

Method Development: Develop a gradient reversed-phase HPLC method on a C18 or similar column that provides optimal separation of the impurity from telmisartan and other peaks.

-

Scale-Up: Transition the analytical method to a preparative HPLC system with a larger-scale column of the same stationary phase.

-

Fraction Collection: Inject a concentrated solution of the telmisartan sample containing the impurity of interest. Collect the eluent corresponding to the impurity peak.

-

Purity Confirmation: Re-analyze the collected fraction using the analytical HPLC method to confirm its purity.

-

Solvent Removal: Evaporate the solvent from the purified fraction under reduced pressure to obtain the isolated impurity for spectroscopic analysis.

Orthogonal Analytical Strategy for Structure Elucidation

A self-validating analytical workflow relies on the convergence of data from multiple, independent techniques. For the telmisartan dimer, the core techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][16][17]

Caption: Workflow for Telmisartan Dimer Structure Elucidation.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is the cornerstone for determining the elemental composition of the unknown impurity.[9][18]

Why this choice? HRMS provides a highly accurate mass measurement, which is critical for calculating the molecular formula. This is the first definitive piece of evidence for a dimeric structure.

High-Resolution Mass Spectrometry (HRMS)

-

Expected Molecular Ion: For the known telmisartan dimer (C₄₆H₃₈N₄O₄), the expected monoisotopic mass is 710.2893 Da.[11][19]

-

Experimental Protocol:

-

Infuse the isolated impurity into a Q-TOF or Orbitrap mass spectrometer.

-

Acquire the full scan mass spectrum in positive or negative electrospray ionization (ESI) mode. Telmisartan and its derivatives often show good response in positive mode, appearing as [M+H]⁺ ions.[20]

-

Utilize the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments are performed to probe the impurity's structure by inducing fragmentation and analyzing the resulting product ions.

Why this choice? The fragmentation pattern provides a "fingerprint" of the molecule's connectivity. By comparing the fragmentation of the impurity to that of the telmisartan standard, one can identify common structural motifs and pinpoint the location of the linkage.

-

Telmisartan Fragmentation: The protonated telmisartan molecule (m/z 515.2) characteristically fragments to a product ion at m/z 276.2.[20] In negative ion mode, a precursor ion at m/z 513.16 can lose a molecule of CO₂ to yield a product ion at m/z 469.13.[18]

-

Expected Dimer Fragmentation: The dimer's MS/MS spectrum would be expected to show fragments corresponding to the telmisartan monomer (e.g., m/z 515.2 or 513.16) and other key structural components, confirming the presence of two telmisartan-like units.

Caption: Hypothetical MS/MS Fragmentation of Telmisartan Dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides the molecular formula and key fragments, NMR spectroscopy is unparalleled for unequivocally determining the precise atomic connectivity and overall structure of an unknown compound.[16][21][22]

Why this choice? NMR is the gold standard for structure elucidation because it provides direct evidence of the chemical environment of each proton and carbon atom, and more importantly, how they are connected to each other.

1D NMR (¹H and ¹³C)

-

¹H NMR: Provides information on the number and type of protons. In the dimer, one would expect to see two sets of signals corresponding to the two biphenylcarboxylic acid moieties and the two benzimidazole systems, with key differences in the chemical shifts of protons near the linkage point.

-

¹³C NMR: Complements the proton data by showing the chemical environment of each carbon atom.

2D NMR (COSY, HSQC, HMBC)

These experiments are crucial for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to piece together spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are instrumental in connecting the different fragments of the molecule, especially across the linkage point of the dimer.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient quantity (typically 1-5 mg) of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Acquisition of 1D Spectra: Acquire high-resolution ¹H and ¹³C{¹H} spectra.

-

Acquisition of 2D Spectra: Perform COSY, HSQC, and HMBC experiments. Optimization of the HMBC experiment to probe for long-range correlations of interest is key.

-

Data Interpretation: Systematically analyze the 2D spectra to build the molecular structure. Start by identifying the spin systems from the COSY spectrum, assign the carbons using the HSQC, and then use the HMBC to connect these fragments. The crucial HMBC correlations will be those that unambiguously establish the methylene bridge linking the two telmisartan units.

| Technique | Information Provided | Relevance to Telmisartan Dimer |

| HRMS | Accurate Mass & Elemental Composition | Confirms the molecular formula as C₄₆H₃₈N₄O₄.[11][19] |

| MS/MS | Structural Fragments | Shows fragmentation back to telmisartan monomer, confirming the dimeric nature. |

| ¹H NMR | Proton Chemical Environments | Identifies signals for two telmisartan units and the linking methylene groups. |

| ¹³C NMR | Carbon Chemical Environments | Confirms the carbon skeleton of the dimer. |

| COSY | H-H Connectivity (2-3 bonds) | Maps out the proton spin systems within each monomer unit. |

| HSQC | Direct C-H Connectivity (1 bond) | Assigns protons to their directly attached carbons. |

| HMBC | Long-Range C-H Connectivity (2-4 bonds) | Provides the definitive evidence for the linkage point between the two monomer units. |

Conclusion: A Self-Validating System for Structural Integrity

References

- Novel impurity of telmisartan and synthesis method thereof.

-

Telmisartan Dimer Impurity | 884330-14-7. SynThink Research Chemicals. [Link]

-

Telmisartan EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

-

Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

-

Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]

-

Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI. [Link]

-

Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Telmisartan-impurities. Pharmaffiliates. [Link]

-

Telmisartan Dimer Impurity | C46H38N4O4 | CID 59027207. PubChem. [Link]

-

Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

-

Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

-

Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study. National Institutes of Health (NIH). [Link]

-

Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

-

Application of UHPLC/Q-TOF-MS/MS Technique for Structural. Research Journal of Pharmacy and Technology. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health (NIH). [Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. PubMed. [Link]

-

The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. [Link]

-

Quality Guidelines. ICH. [Link]

-

Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

-

Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. [Link]

-

Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. Journal of Advanced Scientific Research. [Link]

Sources

- 1. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. scispace.com [scispace.com]

- 9. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Telmisartan Dimer Impurity | C46H38N4O4 | CID 59027207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN106008357A - Novel impurity of telmisartan and synthesis method thereof - Google Patents [patents.google.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. biotech-spain.com [biotech-spain.com]

- 15. pharmoutsourcing.com [pharmoutsourcing.com]

- 16. veeprho.com [veeprho.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. rjptonline.org [rjptonline.org]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]

Formation Mechanism and Control of Telmisartan Dimer: A Process-Related Impurity

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telmisartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The control of impurities, whether they arise from the manufacturing process or from degradation over time, is a critical aspect of drug development and is mandated by regulatory bodies worldwide.[2][3] This guide provides an in-depth technical analysis of a key impurity associated with Telmisartan: the Telmisartan Dimer.

Contrary to what might be assumed, extensive analysis of forced degradation studies indicates that the Telmisartan Dimer is not a typical degradation product formed under stress conditions like heat, light, or hydrolysis. Instead, the evidence strongly points to its origin as a process-related impurity , formed during the synthesis of the Telmisartan molecule itself.[4] Understanding this formation mechanism is crucial for developing effective control strategies in the manufacturing process and for establishing robust, specific analytical methods to ensure the quality of the API.

This guide will elucidate the structure of the Telmisartan Dimer, detail its likely synthetic formation pathway, provide a comprehensive overview of Telmisartan's behavior under forced degradation, and present detailed experimental protocols for its analysis, all grounded in authoritative regulatory guidelines.

The Telmisartan Dimer: A Key Process-Related Impurity

A process-related impurity is a substance that is formed as a byproduct during the manufacturing of an API.[5][6] The Telmisartan Dimer is a well-characterized impurity of this type.

Chemical Identity:

-

Systematic Name: 4',4'''-[(4'-Methyl-2'-propyl[2,6'-bi-1H-benzimidazole]-1,1'-diyl)bis(methylene)]bis[1,1'-biphenyl]-2-carboxylic Acid[7][8]

-

Molecular Formula: C₄₆H₃₈N₄O₄[7]

-

Molecular Weight: 710.82 g/mol [7]

The structure of the dimer consists of two telmisartan precursor moieties linked together, as illustrated below.

Caption: Chemical structures of Telmisartan and the Telmisartan Dimer impurity.

Synthetic Formation Pathway of the Telmisartan Dimer

The formation of the Telmisartan Dimer is intrinsically linked to the synthetic route used to manufacture Telmisartan. A common final step in Telmisartan synthesis involves the N-alkylation of the bis-benzimidazole intermediate with a substituted biphenyl methyl bromide.[9] The dimer is proposed to form when one molecule of the bis-benzimidazole intermediate is inadvertently alkylated by two molecules of the biphenyl methyl bromide reactant, or when a Telmisartan molecule is further alkylated by another molecule of the biphenyl methyl bromide reactant under alkaline conditions.

A patent for a novel Telmisartan impurity describes a synthesis method that strongly supports this mechanism.[10] It involves the condensation of Telmisartan with 4'-bromomethylbiphenyl-2-carboxylic acid tert-butyl ester in the presence of a base, followed by hydrolysis.[10] Another patent explicitly notes that the use of dimethyl formamide (DMF) as a solvent in the presence of alkali metal carbonates can contribute to dimer formation, leading to lower yields of the desired API.[4]

The proposed reaction mechanism is as follows:

Caption: Proposed synthetic pathway for Telmisartan Dimer formation.

This mechanism underscores the importance of tightly controlling the stoichiometry of reactants and the reaction conditions (e.g., base, solvent, temperature) during the N-alkylation step of Telmisartan synthesis to minimize the formation of this dimer impurity.

Forced Degradation Behavior of Telmisartan

Forced degradation, or stress testing, is a critical component of drug development, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[11] These studies are designed to identify the likely degradation products that could form under various environmental conditions, thereby establishing the intrinsic stability of the drug molecule and validating the specificity of analytical methods.[12]

Telmisartan has been subjected to a variety of stress conditions, and its degradation profile is well-documented.[13][14] It shows significant degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress.[13]

| Stress Condition | Reagent/Parameters | Extent of Degradation | Reference |

| Acidic Hydrolysis | 0.1M HCl at 80°C for 8 hours | ~30% degradation | |

| Alkaline Hydrolysis | 0.1M NaOH at 80°C for 8 hours | ~60% degradation | |

| Oxidative | 30% H₂O₂ at room temp. for 2 days | Significant degradation | [13] |

| Thermal | Solid state at 50°C for 60 days | Stable | [13] |

| Photolytic | Direct sunlight for 2 days | Stable | [13] |

Causality and Field Insights: The higher susceptibility of Telmisartan to alkaline hydrolysis compared to acidic hydrolysis is noteworthy. This is likely due to the presence of the carboxylic acid group, which can be deprotonated in a basic medium, potentially influencing the electronic properties of the molecule and making it more susceptible to nucleophilic attack. The benzimidazole rings may also be susceptible to cleavage under harsh hydrolytic conditions.

Crucially, in the published forced degradation studies of Telmisartan, the dimer impurity (CAS 884330-14-7) is not reported as a significant degradation product. This provides strong corroborating evidence that its primary origin is synthetic, not degradative. Therefore, a stability-indicating analytical method must be able to not only separate the known degradants from the parent drug but also resolve the parent drug from this key process-related impurity.

Experimental Protocols

To ensure the quality and safety of Telmisartan, a robust analytical workflow is required. This involves performing forced degradation studies to understand the stability profile and developing a stability-indicating method that can accurately quantify the API in the presence of all potential impurities, including the dimer.

Protocol 1: Forced Degradation Study of Telmisartan

This protocol is based on the principles outlined in ICH guideline Q1A(R2).[11][15][16]

Objective: To generate potential degradation products of Telmisartan under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve Telmisartan API in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1.0M HCl.

-

Heat the mixture in a water bath at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1.0M NaOH.

-

Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 50 µg/mL).

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1M NaOH.

-

Heat the mixture in a water bath at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1M HCl.

-

Dilute with the mobile phase to a final concentration.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

-

Keep the solution at room temperature for 48 hours, protected from light.

-

Dilute with the mobile phase to a final concentration.

-

-

Thermal Degradation:

-

Expose the solid Telmisartan API powder in a thin layer in a petri dish to dry heat at 60°C in a hot air oven for 48 hours.

-

After exposure, dissolve a known weight of the powder in a suitable solvent and dilute with the mobile phase to a final concentration.

-

-

Photolytic Degradation:

-

Expose the solid Telmisartan API powder in a thin layer in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

After exposure, dissolve a known weight of the powder and dilute to a final concentration.

-

-

Control Sample: Prepare a solution of Telmisartan at the same final concentration without subjecting it to any stress conditions.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify Telmisartan from its process-related impurities (including the dimer) and degradation products.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1mm x 150mm) or equivalent.[13]

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).[13]

-

Flow Rate: 0.2 mL/min.[13]

-

Column Temperature: 30°C.[13]

-

Detection Wavelength: 230 nm.[13]

-

Injection Volume: 2 µL.[13]

System Suitability:

Before sample analysis, perform replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are NLT 2000, and the tailing factor is NMT 2.0.

Method Validation (Trustworthiness):

This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity: The key to this method's trustworthiness is its specificity. This is confirmed by injecting the solutions from the forced degradation study and a solution spiked with the Telmisartan Dimer impurity standard. The method must demonstrate baseline resolution between the Telmisartan peak, the dimer peak, and all peaks corresponding to degradation products. Peak purity analysis using a PDA detector should be performed to confirm that the Telmisartan peak is spectrally pure in all stressed samples.

Caption: Workflow for forced degradation and stability-indicating method validation.

Conclusion

The Telmisartan Dimer (CAS 884330-14-7) is a critical impurity that must be monitored and controlled to ensure the quality and safety of Telmisartan API. The available scientific evidence strongly indicates that this dimer is a process-related impurity , formed during the N-alkylation step of the API synthesis, rather than a product of degradation. Forced degradation studies are essential to understand the intrinsic stability of the Telmisartan molecule and to develop a truly stability-indicating analytical method . Such a method must possess the specificity to resolve Telmisartan not only from its known hydrolytic and oxidative degradants but also from key process-related impurities like the dimer. By understanding the synthetic origin of the dimer and employing robust, validated analytical methods, drug manufacturers can effectively control this impurity, ensuring a consistently high-quality product for patients.

References

- CN109096121A, "Novel impurity of telmisartan and synthesis method thereof," Google P

-

"Telmisartan Dimer Impurity | 884330-14-7," SynThink Research Chemicals, [Link].

- Mehta, G. N., & Chudasama, C. J. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468.

-

"Telmisartan Actavis," European Medicines Agency (EMA), [Link].

-

ICH Harmonised Tripartite Guideline, "Stability Testing of New Drug Substances and Products Q1A(R2)," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003, [Link].

-

Suroor, I. A., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. Molecules, 29(3), 598. [Link].

-

USP General Chapter <1086>, "Impurities in Drug Substances and Drug Products," United States Pharmacopeia, [Link].

-

Sahu, K., et al. (2017). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. Journal of Chromatographic Science, 55(8), 816-825. [Link].

- US8691999B2, "Process for the preparation of telmisartan," Google P

- European Pharmacopoeia 7.0, "Telmisartan," 2012.

-

"Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," Resolve Mass Spectrometry, 2023, [Link].

- Charde, M. S., Gupta, A., & Chakole, R. D. (2011). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. International Journal of Advances in Pharmaceutical Sciences, 2(1), 29-39.

-

"TELMISARTAN FOR PEAK IDENTIFICATION CRS," EDQM - Council of Europe, [Link].

-

"Telmisartan Dimer Impurity," PubChem, National Center for Biotechnology Information, [Link].

-

"Public Assessment Report: Telmisartan 20, 40 & 80 mg Tablets," Medicines Evaluation Board, Netherlands, 2011, [Link].

-

Patel, J. R., Suhagia, B. N., & Patel, M. M. (2011). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. Journal of pharmaceutical science and research, 3(8), 1394. [Link].

-

"Public Assessment Report: Telmisartan Teva," 2009, [Link].

-

USP General Chapter <1086>, "Impurities in Drug Substances and Drug Products," (Recent version), [Link].

-

Sahu, K., et al. (2017). Comparative Study of Forced Degradation Behavior of Telmisartan. Longdom Publishing, [Link].

-

"Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects," YouTube, uploaded by Resolve Mass Spectrometry Inc., 20 Sep 2023, [Link].

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 28(5), 1011-1020. [Link].

-

ICH Harmonised Guideline, "Stability Testing of Drug Substances and Drug Products Q1," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023, [Link].

Sources

- 1. Telmisartan Actavis | European Medicines Agency (EMA) [ema.europa.eu]

- 2. uspnf.com [uspnf.com]

- 3. usp.org [usp.org]

- 4. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 6. xinfuda-group.com [xinfuda-group.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Telmisartan Dimer Impurity | C46H38N4O4 | CID 59027207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. CN106008357A - Novel impurity of telmisartan and synthesis method thereof - Google Patents [patents.google.com]

- 11. database.ich.org [database.ich.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties and Characterization of the Telmisartan Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Among the process-related impurities of telmisartan, the telmisartan dimer represents a significant species that necessitates thorough characterization and control. This technical guide provides a comprehensive overview of the chemical properties of the telmisartan dimer, delves into its formation pathways, and presents a detailed exploration of the analytical methodologies required for its definitive identification, quantification, and characterization. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for professionals engaged in the pharmaceutical sciences.

Introduction to Telmisartan and Process-Related Impurities

Overview of Telmisartan: Therapeutic Class and Mechanism of Action

Telmisartan is chemically known as 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid.[1] It functions as a potent and long-acting nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] By blocking the AT1 receptor, telmisartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3] Its long half-life of approximately 24 hours makes it suitable for once-daily dosing.[1]

The Significance of Impurity Profiling in Drug Development

The presence of impurities in an API can affect not only the quality and safety but also the efficacy of the drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. A thorough understanding of the impurity profile of a drug substance is therefore paramount, from early development through to commercial manufacturing.

Introduction to the Telmisartan Dimer as a Critical Impurity

The telmisartan dimer is a process-related impurity that can form during the synthesis of telmisartan. Its presence must be carefully monitored and controlled to ensure the quality of the API. This guide focuses on the "dimer acid" form of the impurity, which is a significant variant encountered in the manufacturing process.

Chemical Structure and Formation of Telmisartan Dimer

Chemical Structure

The telmisartan dimer, specifically the acid form, possesses the molecular formula C46H38N4O4 and a molecular weight of approximately 710.8 g/mol .[3][4][5] Its IUPAC name is 2-[4-[[2-[3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazol-5-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid.[4] The structure essentially consists of two telmisartan-like molecules linked together.

Mechanistic Pathways of Dimer Formation

The formation of the telmisartan dimer is typically associated with the synthetic route of telmisartan. One plausible pathway involves a condensation reaction. For instance, a novel impurity of telmisartan has been synthesized by a condensation reaction of telmisartan with 4'-bromomethyl diphenyl-2-carboxylic acid tert-butyl ester in the presence of an alkali, followed by hydrolysis.[6] While this describes the formation of a different impurity, it highlights a potential mechanism for dimerization involving reactive intermediates and alkaline conditions.[6] The dimer can also be formed during forced degradation studies, particularly under hydrolytic conditions.[7]

Physicochemical Properties of Telmisartan Dimer

A summary of the key physicochemical properties of the telmisartan dimer is presented in the table below. These properties are crucial for developing appropriate analytical methods and for understanding the behavior of the impurity during manufacturing and formulation.

| Property | Value | Source |

| Molecular Formula | C46H38N4O4 | [4] |

| Molecular Weight | 710.8 g/mol | [4] |

| CAS Number | 884330-14-7 | [8] |

| Predicted Boiling Point | 949.1±75.0 °C | [9] |

| Predicted Density | 1.26±0.1 g/cm3 | [9] |

| Predicted pKa | 3.84±0.36 | [9] |

Analytical Characterization Techniques

The definitive identification and quantification of the telmisartan dimer require a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive characterization.

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for separating and quantifying the telmisartan dimer from the parent API and other related substances.

The choice of column, mobile phase, and detector is critical for achieving the necessary resolution and sensitivity. A reversed-phase column, such as a C8 or C18, is typically employed.[1] Gradient elution is often necessary to resolve all impurities effectively.

Protocol: A Validated UPLC Method for Telmisartan and its Dimer

This protocol is adapted from a published method for the simultaneous determination of telmisartan impurities.[10]

-

Instrumentation: Waters UPLC system with a diode array detector or equivalent.[10]

-

Column: Acquity BEH Shield-RP18, 100 x 2.1 mm, 1.7 µm.[10]

-

Mobile Phase A: pH 4.5 buffer and acetonitrile (90:10 v/v). The buffer consists of 0.025M potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in milli-Q water, with the pH adjusted to 4.5 with diluted orthophosphoric acid.[10]

-

Mobile Phase B: pH 4.5 buffer and acetonitrile (20:80 v/v).[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Column Temperature: 25°C.[10]

-

Detection Wavelength: 290 nm.[10]

-

Injection Volume: 3 µL.[10]

-

Gradient Program:

-

0 min: 20% B

-

2 min: 30% B

-

5 min: 45% B

-

8 min: 55% B

-

10 min: 80% B

-

14 min: 80% B

-

14.1 min: 20% B

-

18 min: 20% B[10]

-

-

Diluent: A mixture of pH 4.5 buffer, acetonitrile, and methanol (60:20:20 v/v/v).[10]

Any analytical method used for impurity quantification must be validated according to ICH guidelines.[1] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are crucial here. Telmisartan has been shown to degrade under acidic, alkaline, and oxidative stress.[11][12][13]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For telmisartan impurities, LOQ values are often in the range of 0.03% to 0.05% (w/w).[1]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Spectroscopic Identification and Structural Elucidation

While chromatography can separate and quantify the dimer, spectroscopic techniques are required for its definitive structural confirmation.

Mass spectrometry is a powerful tool for determining the molecular weight of the dimer. When coupled with HPLC (LC-MS), it can provide the molecular weight of the impurity peak as it elutes from the column. The expected monoisotopic mass of the telmisartan dimer (C46H38N4O4) is approximately 710.2893 Da.[4] This information is critical for confirming the identity of the dimer.

NMR spectroscopy is the most definitive technique for elucidating the complete chemical structure of the telmisartan dimer. Both 1H and 13C NMR would be required for full characterization. The spectra would be complex, but a comparison with the NMR spectra of telmisartan would allow for the identification of the additional signals and shifts corresponding to the dimeric linkage.

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of the telmisartan dimer would be expected to show characteristic absorptions for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches, similar to telmisartan itself.

Strategies for Control and Prevention

Controlling the formation of the telmisartan dimer requires a deep understanding of the synthetic process. Key strategies include:

-

Process Parameter Optimization: Careful control of reaction conditions such as temperature, pH, and reaction time can minimize the formation of the dimer.[8]

-

Purification: Effective purification steps, such as recrystallization or preparative chromatography, are necessary to remove the dimer from the final API.

-

Starting Material Control: Ensuring the purity of starting materials and intermediates can prevent the introduction of impurities that may contribute to dimer formation.[1]

Conclusion and Future Perspectives

The telmisartan dimer is a critical process-related impurity that must be carefully controlled to ensure the quality and safety of telmisartan API. A combination of advanced chromatographic and spectroscopic techniques is essential for its separation, quantification, and structural elucidation. The development and validation of robust, stability-indicating analytical methods are paramount for routine quality control. Future work in this area may focus on the development of even more sensitive and rapid analytical methods, as well as a more in-depth investigation into the toxicological profile of the telmisartan dimer.

Visualizations

Caption: Workflow for the isolation and characterization of the telmisartan dimer.

Caption: Interrelation of analytical techniques for dimer characterization.

References

-

Pharmaffiliates. Telmisartan-impurities. [Link]

-

Reddy, G. S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. [Link]

-

Rao, P. S., et al. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Al-Aani, H., & Al-Rekabi, M. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Drug Delivery Technology. [Link]

-

PubChem. Telmisartan Dimer Impurity. [Link]

-

Ingenta Connect. Synthesis of telmisartan impurity B. [Link]

-

National Institutes of Health (NIH). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. [Link]

- Google Patents. Novel impurity of telmisartan and synthesis method thereof.

-

ResearchGate. Typical chromatograms of (a) telmisartan with all impurities and (b) isolated impurity. [Link]

-

SciSpace. Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. [Link]

-

Longdom Publishing. Comparative Study of Forced Degradation Behavior of Telmisartan b. [Link]

-

MDPI. Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. [Link]

-

International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING ASSAY OF TELMISARTAN IN TABLETS. [Link]

-

AKJournals. Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Telmisartan Dimer Impurity | C46H38N4O4 | CID 59027207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. CN106008357A - Novel impurity of telmisartan and synthesis method thereof - Google Patents [patents.google.com]

- 7. akjournals.com [akjournals.com]

- 8. TelMisartan DiMer IMpurity synthesis - chemicalbook [chemicalbook.com]

- 9. TelMisartan DiMer IMpurity | 884330-14-7 [chemicalbook.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. scispace.com [scispace.com]

- 12. longdom.org [longdom.org]

- 13. ijpsr.com [ijpsr.com]

Introduction: Beyond Stability, Towards Intrinsic Understanding

An In-Depth Technical Guide to the Forced Degradation Pathway Analysis of Telmisartan

Telmisartan, chemically 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid, is a potent nonpeptide angiotensin II receptor antagonist fundamental in the management of hypertension.[1] Its role in cardiovascular risk reduction is well-established. However, the intrinsic chemical stability of an active pharmaceutical ingredient (API) like telmisartan is a cornerstone of its safety, quality, and efficacy. Forced degradation, or stress testing, is a systematic investigation of a drug's stability under conditions more severe than accelerated stability testing. Mandated by regulatory bodies like the International Conference on Harmonisation (ICH) under guideline Q1A(R2), these studies are not merely a checkbox exercise.[2][3] They are a crucial component of drug development that illuminates potential degradation pathways, helps identify the structure of degradation products (DPs), and provides the foundational knowledge required to develop robust, stability-indicating analytical methods.[4][5]

This guide, designed for researchers and drug development professionals, moves beyond rote protocols. It provides an in-depth analysis of the forced degradation pathways of telmisartan, grounded in the causality behind experimental choices and analytical strategies. As a self-validating system, the described workflow ensures that the degradation observed is meaningful and that the analytical methods developed are truly capable of separating and quantifying the drug in the presence of its potential impurities and degradants.

Chapter 1: The Intrinsic Stability Profile of Telmisartan

Field experience and numerous studies have established a clear stability profile for telmisartan. The molecule is most susceptible to degradation under hydrolytic (both acidic and basic) and oxidative stress conditions.[4][6] Conversely, it demonstrates significant resilience to neutral hydrolysis, dry heat (thermal), and photolytic stress when applied in isolation.[6] This inherent lability profile dictates the focus of any forced degradation study. The primary objective is to induce meaningful degradation (typically 10-30%) to generate a sufficient quantity of primary degradants for detection and characterization, without pushing the reaction so far that a complex array of secondary products complicates the analysis.[4]

The susceptibility to degradation can be broadly categorized in decreasing order: alkaline hydrolysis > acidic hydrolysis > oxidation .

| Stress Condition | Reagent/Parameter | Typical Observation | Reference |

| Acidic Hydrolysis | 0.1M - 1.0M HCl, elevated temp. (e.g., 60-80°C) | Significant degradation, typically forming one major DP. | [4] |

| Alkaline Hydrolysis | 0.01M - 0.1M NaOH, ambient or elevated temp. | Rapid and extensive degradation, often forming two major DPs. | [4][7] |

| Oxidative Stress | 3% - 30% H₂O₂, ambient temp. | Appreciable degradation, typically forming one major DP. | [4] |

| Neutral Hydrolysis | Water, elevated temp. (e.g., 80°C) | Generally stable; no significant degradation observed. | [6] |

| Thermal Stress | Dry Heat (e.g., 50-70°C), solid state | Generally stable; no significant degradation observed. | [4][6] |

| Photolytic Stress | Sunlight or UV Lamp (ICH specified) | Generally stable; degradation may occur under specific conditions (e.g., photo-acidic). | [6][8] |

Chapter 2: Core Degradation Pathways and Postulated Mechanisms

Understanding the molecular structure of telmisartan is key to predicting its degradation pathways. The molecule features two benzimidazole rings and a biphenylcarboxylic acid moiety, which present several sites susceptible to chemical attack.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for telmisartan. The rate and products of this pathway are highly dependent on pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions and heat, telmisartan undergoes degradation to form a principal degradation product, often denoted as DP I. While the exact mechanism requires advanced structural elucidation, it is postulated to involve the cleavage of the N-C bond linking the two benzimidazole moieties, or hydrolysis at the benzimidazole ring itself.

-

Base-Catalyzed Hydrolysis: Telmisartan is particularly labile in alkaline conditions, where degradation is often faster and more extensive than in acidic media. This pathway typically yields at least two distinct degradation products (DP II and DP IV). The mechanism likely involves the hydrolysis of the amide-like linkage within the benzimidazole system, which is more susceptible to nucleophilic attack by hydroxide ions.

Caption: Telmisartan Hydrolytic Degradation.

Oxidative Degradation

Exposure to oxidizing agents like hydrogen peroxide leads to the formation of a distinct degradation product (DP III). The tertiary amine nitrogen atoms within the benzimidazole rings are potential sites for N-oxide formation. The propyl group and the dimethyl-substituted benzene ring are also potential, though less likely, sites for oxidation.

Caption: Telmisartan Oxidative Degradation.

Chapter 3: A Validated Experimental Workflow for Forced Degradation

The integrity of a degradation study hinges on a well-designed and meticulously executed experimental protocol. The following workflow is a self-validating system designed to produce reliable and interpretable results.

Overall Experimental Workflow

The process begins with subjecting the API to a battery of stress conditions in parallel. After the specified stress period, reactions are quenched, and the samples are diluted to a working concentration for analysis by a pre-validated stability-indicating HPLC/UPLC method.

Caption: Forced Degradation Experimental Workflow.

Step-by-Step Stress Protocols

Rationale: The concentrations and durations below are starting points derived from published literature.[4] They must be optimized to achieve the target degradation of 10-30%. A control sample (unstressed drug in the same diluent) must be prepared and analyzed alongside the stressed samples.

1. Preparation of Stock Solution:

-

Prepare a stock solution of telmisartan at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol or a mixture of mobile phase components.

2. Acidic Degradation Protocol:

-

Transfer an appropriate volume of the stock solution to a volumetric flask.

-

Add an equal volume of 0.2M HCl to achieve a final acid concentration of 0.1M HCl.

-

Heat the solution in a water bath at 80°C for 8 hours.

-

After cooling to room temperature, carefully neutralize the solution with an equivalent amount of 0.1M NaOH.

-

Dilute to the final volume with the analysis diluent (e.g., mobile phase).

3. Alkaline Degradation Protocol:

-

Transfer an appropriate volume of the stock solution to a volumetric flask.

-

Add an equal volume of 0.2M NaOH to achieve a final base concentration of 0.1M NaOH.

-

Maintain the solution at 80°C for 8 hours. Note: Degradation can be rapid; monitor at earlier time points (e.g., 2, 4, 6 hours) to achieve target degradation.

-

After cooling, neutralize the solution with an equivalent amount of 0.1M HCl.

-

Dilute to the final volume with the analysis diluent.

4. Oxidative Degradation Protocol:

-

Transfer an appropriate volume of the stock solution to a volumetric flask.

-

Add an appropriate volume of 30% v/v hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24-48 hours.

-

Dilute to the final volume with the analysis diluent.

5. Thermal Degradation Protocol:

-

Accurately weigh a sample of solid telmisartan API and place it in a petri dish.

-

Expose the solid drug to dry heat in a calibrated oven at 70°C for 48 hours.

-

After the exposure period, dissolve the sample in the diluent to achieve the target concentration for analysis.

6. Photolytic Degradation Protocol:

-

Expose a sample of solid telmisartan API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Concurrently, expose a control sample protected from light (e.g., wrapped in aluminum foil).

-

After exposure, dissolve the samples in the diluent for analysis.

Chapter 4: The Stability-Indicating Analytical Method

The credibility of forced degradation data is entirely dependent on the analytical method's ability to separate all generated DPs from the parent API and from each other. This is the definition of a stability-indicating method.[5] Reverse-phase chromatography (HPLC/UPLC) is the gold standard for this purpose.

Causality in Method Development

-

Why RP-HPLC/UPLC? This technique excels at separating compounds with varying polarity. Telmisartan is a relatively non-polar molecule, making it ideal for retention on C18 or C8 stationary phases. Its degradation products, often formed by adding polar groups (e.g., hydroxyls from hydrolysis, oxides from oxidation), will typically elute earlier, allowing for excellent resolution. UPLC offers faster analysis times and better resolution compared to traditional HPLC due to its use of sub-2 µm particles.[6]

-

Why a Buffered Mobile Phase? Telmisartan has a carboxylic acid group, making its retention sensitive to the pH of the mobile phase. Using a buffer (e.g., phosphate or acetate) ensures a stable pH, leading to reproducible retention times and sharp, symmetrical peak shapes.[4]

-

Why UV Detection? The conjugated benzimidazole and biphenyl systems in telmisartan provide strong chromophores, resulting in excellent sensitivity for UV detection. A wavelength of ~230 nm or ~296 nm is often chosen as it provides a robust response for both the parent drug and its likely degradants.[4][7]

Example UPLC Stability-Indicating Method

The following method is a representative example synthesized from published literature and serves as a robust starting point for analysis.[6]

| Parameter | Condition |

| Instrument | Ultra-Performance Liquid Chromatography (UPLC) System |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 150 mm, 1.7 µm) |

| Mobile Phase | Isocratic: Acetonitrile and Water (70:30 v/v) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 2 µL |

Structural Elucidation Using LC-MS

While HPLC-UV can separate and quantify degradants, it cannot identify them. For structural elucidation, hyphenation with mass spectrometry (MS) is essential.[4]

-

LC-MS/TOF (Time-of-Flight): Provides highly accurate mass measurements of the parent and degradant ions, allowing for the determination of their elemental composition.

-

LC-MSn (Tandem MS): The parent ion of a degradation product is isolated and fragmented. The resulting fragmentation pattern provides structural clues, much like a fingerprint, which can be pieced together to deduce the complete structure of the unknown compound.[8]

Chapter 5: Data Synthesis and Pathway Elucidation

The final step is to synthesize the data from all experiments into a coherent degradation map.

-

Chromatographic Analysis: Overlay the chromatograms from all stress conditions. The control sample will show the main telmisartan peak. Each stress condition will show a decrease in the area of the main peak and the appearance of new peaks corresponding to DPs.

-

Peak Tracking: Correlate the peaks across different conditions. For example, the peak at a specific relative retention time (RRT) appearing only in the acid-stressed sample is DP I.

-

Mass Data Correlation: Analyze the LC-MS data for each DP peak to determine its mass-to-charge ratio (m/z) and fragmentation pattern.

-

Structure Proposal: Based on the mass and fragmentation data, and knowledge of chemical reaction mechanisms, propose a chemical structure for each DP.

-

Pathway Mapping: Construct a final degradation map that visually connects the telmisartan structure to its degradation products, with arrows indicating the specific stress condition responsible for the transformation.

Caption: Comprehensive Telmisartan Degradation Map.

Conclusion

The forced degradation analysis of telmisartan reveals a molecule that is robust under thermal and photolytic conditions but susceptible to degradation via hydrolysis and oxidation. The principal pathways involve acid-catalyzed hydrolysis to one major degradant, rapid base-catalyzed hydrolysis to at least two different products, and oxidation to a fourth distinct product. A systematic approach, utilizing a well-designed stress testing protocol and a validated, stability-indicating UPLC/HPLC method coupled with mass spectrometry, is essential for accurately profiling these degradation pathways. The knowledge gained from this in-depth analysis is not merely academic; it is a regulatory requirement and a scientific necessity that directly supports the development of safe, effective, and stable pharmaceutical products.

References

-

Sahu, K., Sahu, S., Shaharyar, M., & Siddiqui, A. A. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. ResearchGate. [Link]

-

Patil, L. P., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related. Late Pushpadevi Patil Arts & Science College. [Link]

-

Sahu, K., et al. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan. Longdom Publishing. [Link]

-

Al-Tamimi, A. S., et al. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research and Applications. [Link]

-

Charde, M. S., et al. (2011). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]

-

(n.d.). UV Spectrophotometeric Analytical Method Development and Validation Forthe Determination of Telmisartan In Pharmaceutical Drug A. IJTSRD. [Link]

-

Shakeb, M., Puranik, S. B., & Sreenivasa, S. (2014). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

-

Pagar, P. A., et al. (2018). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Institutes of Health. [Link]

-

Shaikh, K. A., et al. (2018). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse phase-high performance liquid chromatography method. ResearchGate. [Link]

-

Shah, R. P., & Singh, S. (2010). Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. PubMed. [Link]

-

P, S., & S, K. (2007). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals. [Link]

-

(n.d.). Telmisartan-impurities. Pharmaffiliates. [Link]

-

(2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

-

(n.d.). Simple and stability indicating RP-HPLC assay method development and validation of telmisartan in bulk and dosage form. Scholars Research Library. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

(2022). STABILITY INDICATING ASSAY OF TELMISARTAN IN TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

(2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. database.ich.org [database.ich.org]

- 4. scispace.com [scispace.com]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 884330-14-7: The Telmisartan Dimer Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The rigorous identification and characterization of impurities are mandated by regulatory bodies worldwide. This guide provides a comprehensive technical overview of the physicochemical properties of the compound identified by CAS number 884330-14-7, a known process-related impurity of the angiotensin II receptor antagonist, Telmisartan.[1][2] This document will delve into its chemical identity, physicochemical characteristics, its origin as a manufacturing impurity, and the analytical methodologies pertinent to its detection and quantification.

Chemical Identity and Structure

The compound with CAS number 884330-14-7 is chemically known as 4',4'''-((7'-methyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazole]-1,3'-diyl)bis(methylene))bis(([1,1'-biphenyl]-2-carboxylic acid)).[1][3] It is commonly referred to as the Telmisartan Dimer Impurity.[1][2][3]

Molecular Formula: C₄₆H₃₈N₄O₄[3]

Molecular Weight: 710.82 g/mol [3]

Synonyms:

-

4,4''-((7'-methyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazole]-1,3'-diyl)bis(methylene))bis(([1,1'-biphenyl]-2-carboxylic acid))[3]

-

4',4'''-[(4'-Methyl-2'-propyl[2,6'-bi-1H-benziMidazole]-1,1'-diyl)bis(Methylene)]bis[1,1'-biphenyl]-2-carboxylic Acid[3]

-

Telmisartan Impurity 9 (Dimer Impurity)[2]

-

Dimmer Acid impurity of Telmisartan[1]

The structural formula of the Telmisartan Dimer Impurity is presented below:

Caption: Simplified structural representation of the Telmisartan Dimer Impurity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an impurity is crucial for developing appropriate analytical methods and for assessing its potential fate and behavior.

| Property | Value | Source |

| Melting Point | 284-286°C | [4] |

| Boiling Point (Predicted) | 949.1 ± 75.0 °C | [5] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 3.84 ± 0.36 | [5] |

| Solubility | Soluble in DMSO and alkaline solutions. | [6] |

Origin and Synthesis

The Telmisartan Dimer Impurity is a process-related impurity, meaning it is formed during the synthesis of the active pharmaceutical ingredient, Telmisartan.[7] Its formation has been associated with the use of specific solvents, such as dimethylformamide (DMF), in the presence of an alkali metal carbonate.[7]

The generalized synthetic scheme for Telmisartan involves the condensation of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole with a substituted biphenyl derivative. The formation of the dimer impurity likely arises from a side reaction where two molecules of the benzimidazole intermediate react with a linking agent, or where a reactive intermediate of Telmisartan dimerizes.

A plausible, though not definitively established, pathway for its formation is illustrated below.

Caption: Potential formation pathways of the Telmisartan Dimer Impurity during synthesis.

Analytical Characterization and Methodologies

The detection and quantification of the Telmisartan Dimer Impurity are critical for ensuring the quality of the Telmisartan drug substance. The primary analytical technique employed for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

A Representative RP-HPLC Method for Telmisartan and its Impurities:

While a specific monograph for the dimer impurity is not publicly available, a typical stability-indicating HPLC method for Telmisartan would involve the following:

-

Column: A C8 or C18 column is commonly used.[9]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often employed to achieve separation of the various impurities.[9]

-

Detection: UV detection at a wavelength of approximately 230 nm is suitable for monitoring Telmisartan and its related substances.[9]

-

Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies of Telmisartan are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[5][10] This helps to confirm that the analytical method can separate the API from any degradation products, including the dimer impurity. Telmisartan has been shown to degrade significantly under acidic, basic, and oxidative conditions.

The workflow for the analytical characterization of this impurity would typically follow the steps outlined below.

Caption: General workflow for the analysis of the Telmisartan Dimer Impurity.

Toxicological Profile and Safety Considerations

There is no specific toxicological data available for the Telmisartan Dimer Impurity (CAS 884330-14-7). However, as an impurity in a pharmaceutical product, its potential for adverse effects must be considered. The toxicological assessment of Telmisartan itself provides some context.

Telmisartan has been associated with reproductive toxicity in animal studies.[11][12] Acute toxic effects, including gastrointestinal bleeding, have been observed in spontaneously hypertensive rats fed a high-fructose diet and treated with Telmisartan.[6][13]

Given the lack of specific data for the dimer impurity, and in accordance with regulatory guidelines, its levels in the final drug product must be strictly controlled to within acceptable limits.

Handling and Safety Precautions

Based on available safety data sheets for similar Telmisartan impurities, the following hazard statements are associated with this compound:[14]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Therefore, when handling this compound in a laboratory setting, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Work should be conducted in a well-ventilated area, such as a fume hood.[14]

Conclusion

The Telmisartan Dimer Impurity (CAS 884330-14-7) is a critical quality attribute to be monitored during the manufacturing of Telmisartan. A thorough understanding of its physicochemical properties, formation pathways, and appropriate analytical methods for its control is essential for ensuring the safety and quality of the final drug product. This guide has synthesized the available technical information to provide a comprehensive resource for researchers and professionals in the pharmaceutical industry. The use of well-characterized reference standards of this impurity is indispensable for the development and validation of robust analytical methods.

References

- Google Patents. (n.d.). Novel impurity of telmisartan and synthesis method thereof.

-

PubMed. (n.d.). Synthesis of telmisartan impurity B. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. Retrieved from [Link]

-

Analytica Chemie. (n.d.). Telmisartan Impurity. Retrieved from [Link]

-

AKJournals. (n.d.). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. Retrieved from [Link]

-

PubMed. (n.d.). Reproductive toxicity and molecular responses induced by telmisartan in Daphnia magna at environmentally relevant concentrations. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 884330-14-7 | Product Name : Telmisartan Dimer Impurity. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Validated RP-HPLC Method for Estimation of Telmisartan and Metoprolol in its Bulk Form. Retrieved from [Link]

-

ResearchGate. (2019, October 13). Acute Toxic Effects of Telmisartan in Spontaneously Hypertensive Rats Fed a High Fructose Diet. Retrieved from [Link]

- Google Patents. (n.d.). US8691999B2 - Process for the preparation of telmisartan.

-

Chemical Methodologies. (2018, October 28). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan b. Retrieved from [Link]

-

National Institutes of Health. (2018, December 18). Acute toxic effects of telmisartan in spontaneously hypertensive rats fed a high fructose diet. Retrieved from [Link]

-

SynZeal. (n.d.). Dimmer Acid impurity of Telmisartan | 884330-14-7. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. Retrieved from [Link]

-

Clinivex. (n.d.). Telmisartan Impurity 9 (Dimer Impurity). Retrieved from [Link]

-

ResearchGate. (2025, August 9). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse phase-high performance liquid chromatography method. Retrieved from [Link]

Sources

- 1. Dimmer Acid impurity of Telmisartan | 884330-14-7 | SynZeal [synzeal.com]

- 2. theclinivex.com [theclinivex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. asianpubs.org [asianpubs.org]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacopoeia.com [pharmacopoeia.com]

- 12. Reproductive toxicity and molecular responses induced by telmisartan in Daphnia magna at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute toxic effects of telmisartan in spontaneously hypertensive rats fed a high fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tlcstandards.com [tlcstandards.com]

Spectroscopic Data Interpretation for the Structural Elucidation of Telmisartan Dimer Impurity

An In-Depth Technical Guide

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Telmisartan, an angiotensin II receptor blocker, can be associated with various process-related impurities, including a notable dimer impurity (CAS 884330-14-7). This guide provides an in-depth, technical framework for the identification and characterization of this specific impurity using a multi-spectroscopic approach. We will explore the nuances of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, moving beyond mere data presentation to explain the causal links between molecular structure and spectral output. This document is intended for researchers, analytical scientists, and drug development professionals tasked with impurity profiling and structural elucidation.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is any component of the drug substance that is not the chemical entity defined as the API.[1] The presence of such impurities, even in trace amounts, can impact the drug's quality, safety, and efficacy.[1] Telmisartan, chemically known as 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid, is a potent antihypertensive agent.[1] Its complex synthesis route can give rise to several related substances, including the "Telmisartan Dimer Impurity" (CAS 884330-14-7).[2][3]

This guide focuses on the analytical strategies required to unambiguously identify this dimer impurity. A conclusive structural elucidation is not achievable with a single technique; it necessitates the synergistic interpretation of data from orthogonal analytical methods. Here, we detail the application of MS, NMR, and FTIR spectroscopy, providing both the foundational principles and the field-proven insights needed for confident characterization.

Foundational Structures: Telmisartan and its Dimer Impurity

A clear understanding of the parent molecule and the impurity is the first step in any spectroscopic interpretation. The structural differences between telmisartan and its dimer impurity are the direct cause of the variations observed in their respective spectra.

Caption: Chemical structures of Telmisartan API and its Dimer Impurity.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides critical information on molecular weight and fragmentation patterns, offering the most direct initial evidence for the presence of the dimer impurity. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for resolving and identifying impurities in a complex mixture.

Causality in Ionization and Fragmentation